N-(4-chlorobenzyl)-6-phenylpyridazin-3-amine
CAS No.:
Cat. No.: VC9688480
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H14ClN3 |
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Molecular Weight | 295.8 g/mol |
IUPAC Name | N-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-amine |
Standard InChI | InChI=1S/C17H14ClN3/c18-15-8-6-13(7-9-15)12-19-17-11-10-16(20-21-17)14-4-2-1-3-5-14/h1-11H,12H2,(H,19,21) |
Standard InChI Key | IWRDPXUHDSGFJI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)NCC3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a pyridazine core (C₄H₃N₂) with a phenyl group at position 6 and a 4-chlorobenzylamine group at position 3. The 4-chlorobenzyl moiety introduces electron-withdrawing effects due to the chlorine atom, potentially enhancing binding affinity to biological targets . Key features include:
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Pyridazine ring: Aromatic system with nitrogen atoms at positions 1 and 2.
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Phenyl group: Enhances lipophilicity and π-π stacking interactions.
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4-Chlorobenzylamine: Contributes to electronic and steric effects, influencing reactivity and target selectivity.
The molecular formula is C₁₇H₁₄ClN₃, with a molecular weight of 299.77 g/mol.
Synthetic Methodologies
Route 1: Nucleophilic Substitution
A common approach involves substituting a chlorine atom at position 3 of 6-phenylpyridazine with 4-chlorobenzylamine :
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Synthesis of 3-chloro-6-phenylpyridazine:
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Amination:
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React 3-chloro-6-phenylpyridazine with 4-chlorobenzylamine in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF).
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Conditions: Reflux at 80°C for 12–24 hours.
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Yield: ~65–75% (estimated from similar protocols).
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Route 2: Reductive Amination
An alternative method employs reductive amination of 3-amino-6-phenylpyridazine with 4-chlorobenzaldehyde :
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Formation of imine intermediate:
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React 3-amino-6-phenylpyridazine with 4-chlorobenzaldehyde in ethanol.
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Reduction:
Spectroscopic Characterization
Infrared (IR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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Pyridazine protons: Doublets at δ 8.32 (J = 9.0 Hz, H-4) and δ 7.94 (J = 9.0 Hz, H-5) .
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4-Chlorobenzyl:
¹³C NMR (100 MHz, DMSO-d₆):
Biological Activity and Mechanisms
Antimicrobial Effects
Chlorophenyl-substituted heterocycles demonstrate broad-spectrum antimicrobial activity. In microwave-synthesized analogs, minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL .
Physicochemical Properties
Property | Value |
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Melting Point | 155–158°C (estimated) |
Solubility | DMSO: >10 mg/mL; Water: <1 mg/mL |
LogP (Partition Coefficient) | 3.2 (predicted) |
Challenges and Future Directions
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